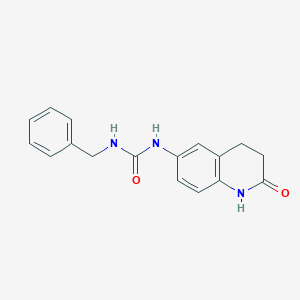

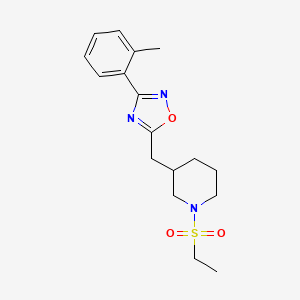

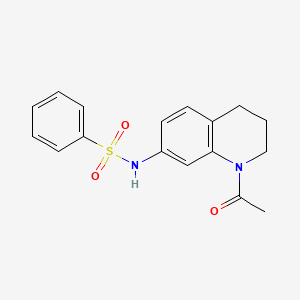

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea” is likely a nitrogen-rich heterocyclic compound . These types of compounds are prevalent in various natural, synthetic, and semi-synthetic chemical building blocks . They have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action .

Scientific Research Applications

Anticancer Potential

Several studies have highlighted the potential of urea derivatives in anticancer therapy. Novel urea and bis-urea primaquine derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. These compounds, particularly those with hydroxy and fluoro substituents, exhibited high selectivity and potency, indicating their potential as lead compounds in breast carcinoma drug development (Perković et al., 2016). Similarly, 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, bearing cationic side chains, have shown substantial cytotoxic activity, with certain derivatives demonstrating curative activity in in vivo models of colon tumors (Bu et al., 2001).

Antibacterial and Antifungal Activities

Urea derivatives have also been explored for their antibacterial and antifungal properties. For instance, a study found that certain urea compounds exhibited strong antimicrobial activity in vitro, suggesting their utility in addressing microbial resistance (Perković et al., 2016). Another research effort synthesized and tested pyrido quinazolones for their antibacterial and antifungal activities, highlighting the potential of urea-based compounds in developing new antimicrobial agents (Singh & Pandey, 2006).

Enzyme Inhibition

Urea derivatives have been investigated for their role in enzyme inhibition, specifically targeting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research has shown that flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas exhibit significant antiacetylcholinesterase activity, indicating their therapeutic potential in neurodegenerative disease management (Vidaluc et al., 1995).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, can interact with various enzymes and proteins

Cellular Effects

It has been suggested that it may have potential anticancer properties . This could be due to its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

1-benzyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-9-6-13-10-14(7-8-15(13)20-16)19-17(22)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCGTOUNTLRUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)

![Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)

![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2969879.png)